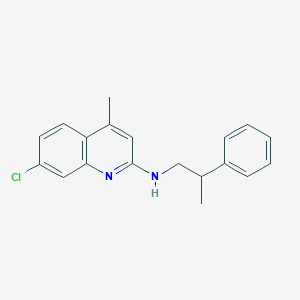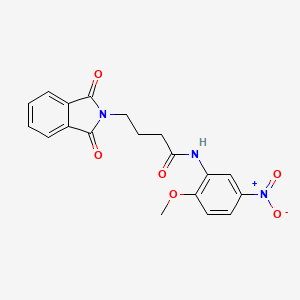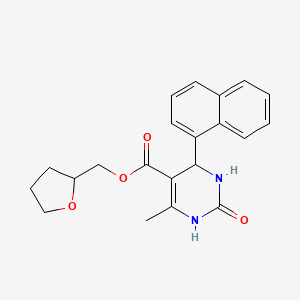![molecular formula C17H18N2OS B5139163 N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5139163.png)
N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide, also known as I-CBP112, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications.
Mechanism of Action
N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide works by inhibiting the activity of a protein called CREB-binding protein (CBP). CBP is involved in the regulation of gene expression, and its overactivity has been linked to several diseases, including cancer and neurodegenerative disorders. By inhibiting CBP activity, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide can prevent the expression of genes that promote disease progression.
Biochemical and Physiological Effects:
N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide can induce apoptosis, or programmed cell death, which can lead to the death of cancer cells. In inflammation research, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide can reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. In neurodegenerative disorder research, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide can improve synaptic plasticity, which is important for learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for CBP, which can help researchers understand the role of CBP in disease progression. However, one limitation of using N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide is its low solubility in water, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for the study of N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more soluble forms of N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide for easier administration in animal models. Additionally, further research is needed to fully understand the mechanism of action of N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide and its effects on gene expression and disease progression.
Synthesis Methods
The synthesis of N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide involves several steps, starting with the reaction of 2-isopropylaniline and carbon disulfide to yield 2-isopropylthioaniline. This is followed by the reaction of 2-isopropylthioaniline with benzoyl chloride to form N-(2-isopropylphenyl)benzamide. Finally, the addition of thiourea to N-(2-isopropylphenyl)benzamide results in the formation of N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide.
Scientific Research Applications
N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation research has shown that N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide can reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[(2-propan-2-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12(2)14-10-6-7-11-15(14)18-17(21)19-16(20)13-8-4-3-5-9-13/h3-12H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLZZOKXEJJRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
![isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)
![6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139111.png)

![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)
![2,6-dimethoxy-4-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5139134.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)
![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139155.png)


![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5139176.png)
![4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)